N-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-N'-(4-methylphenyl)urea
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Overview
Description
“N-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-N’-(4-methylphenyl)urea” is a synthetic organic compound that features a unique combination of brominated furan and urea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-N’-(4-methylphenyl)urea” typically involves the following steps:
Bromination of Furan: The starting material, furan, undergoes bromination using bromine or N-bromosuccinimide (NBS) to yield 3,4-dibromofuran.
Formation of Urea Derivative: The dibromofuran is then reacted with an isocyanate derivative of 4-methylphenyl to form the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale bromination and urea formation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination and the formation of less brominated or non-brominated analogs.
Substitution: The bromine atoms in the furan ring can be substituted with other nucleophiles, such as amines or thiols, to create a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiols, or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds:
Catalysis: It may be used as a ligand or catalyst in various organic reactions.
Biology
Biological Activity: Research may explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine
Drug Development: The compound could be investigated for its potential therapeutic properties and used as a lead compound in drug discovery.
Industry
Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which “N-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-N’-(4-methylphenyl)urea” exerts its effects would depend on its specific application. For example, if it exhibits antimicrobial activity, it may disrupt bacterial cell membranes or inhibit essential enzymes. In drug development, its mechanism of action would be studied to understand its interaction with molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-N’-(phenyl)urea: Similar structure but lacks the methyl group on the phenyl ring.
N-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-N’-(4-chlorophenyl)urea: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the 4-methylphenyl group in “N-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-N’-(4-methylphenyl)urea” may confer unique properties, such as increased lipophilicity or altered reactivity, compared to its analogs
Properties
CAS No. |
126801-24-9 |
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Molecular Formula |
C12H10Br2N2O3 |
Molecular Weight |
390.03 g/mol |
IUPAC Name |
1-(3,4-dibromo-5-oxo-2H-furan-2-yl)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C12H10Br2N2O3/c1-6-2-4-7(5-3-6)15-12(18)16-10-8(13)9(14)11(17)19-10/h2-5,10H,1H3,(H2,15,16,18) |
InChI Key |
YWTIQFSRJNLIIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2C(=C(C(=O)O2)Br)Br |
Origin of Product |
United States |
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